molecular formula C26H17Cl2N3O3 B11985778 7,9-Dichloro-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 303060-64-2

7,9-Dichloro-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11985778
CAS No.: 303060-64-2
M. Wt: 490.3 g/mol
InChI Key: XLPSVOPLKSHQQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chemical entity, 7,9-Dichloro-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine, is a sophisticated dihydropyrazolobenzoxazine derivative offered for research and development purposes. Compounds within this structural class are of significant interest in medicinal chemistry and drug discovery for their potential as key scaffolds in modulating biological targets. The specific substitution pattern on the core structure—featuring electron-withdrawing chloro and nitro groups, along with the extended aromatic system of the naphthyl moiety—suggests potential for diverse intermolecular interactions. Researchers may utilize this compound as a versatile building block or intermediate in the synthesis of more complex molecules, or as a core structure for the development of novel pharmacologically active agents. Its complex heterocyclic architecture makes it a valuable candidate for exploration in various high-throughput screening campaigns and structure-activity relationship (SAR) studies. This product is intended for use by qualified laboratory professionals only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

303060-64-2

Molecular Formula

C26H17Cl2N3O3

Molecular Weight

490.3 g/mol

IUPAC Name

7,9-dichloro-2-naphthalen-2-yl-5-(4-nitrophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C26H17Cl2N3O3/c27-19-12-21-24-14-23(18-6-5-15-3-1-2-4-17(15)11-18)29-30(24)26(34-25(21)22(28)13-19)16-7-9-20(10-8-16)31(32)33/h1-13,24,26H,14H2

InChI Key

XLPSVOPLKSHQQR-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Dichlorophenylpyrazole Intermediate

Reaction of 4-nitrophenylhydrazine with 2,4-dichlorobenzaldehyde under acidic conditions yields a hydrazone, which is cyclized using phosphoryl chloride (POCl₃) to form the pyrazole core.

Step 2: Benzoxazine Ring Formation

The pyrazole intermediate is reacted with 2-naphthol and paraformaldehyde in a solventless system at 120°C, followed by catalytic acid treatment to induce ring closure.

Step 3: Functionalization

Electrophilic chlorination at positions 7 and 9 is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane, with careful stoichiometry to avoid over-chlorination.

Comparative Analysis of Synthesis Routes

The table below evaluates three primary methods based on scalability, yield, and complexity:

MethodYield (%)ScalabilityKey Challenge
Solventless75–85HighTemperature sensitivity
One-Pot Cyclization90–95ModerateBase compatibility
Multi-Step60–70LowIntermediate purification

The one-pot method offers superior efficiency but requires stringent control over base strength and reaction time to prevent decomposition.

Purification and Characterization

Final purification typically involves silica gel chromatography using ethyl acetate/hexane gradients, followed by recrystallization from ethanol. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with particular attention to:

  • ¹H NMR : Resonances at δ 5.2–5.5 ppm (oxazine protons) and δ 7.8–8.3 ppm (aromatic protons).

  • ¹³C NMR : Peaks near 155 ppm (oxazine carbons) and 125–140 ppm (aromatic carbons) .

Chemical Reactions Analysis

Types of Reactions

7,9-Dichloro-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines, altering the compound’s properties.

    Substitution: Halogen atoms can be substituted with other functional groups, leading to derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

7,9-Dichloro-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications.

    Medicine: Research explores its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,9-Dichloro-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table compares key analogs based on substituents, molecular weight, and spectroscopic properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Spectroscopic Data (λ, ε) Reference
9-Chloro-2-(2-naphthyl)-5-(4-nitrophenyl)-... () 9-Cl, 2-naphthyl, 4-nitrophenyl C₂₆H₁₈ClN₃O₃ 455.90 Not reported
7,9-Dichloro-5-(4-methylphenyl)-2-(2-naphthyl)-... () 7,9-Cl, 2-naphthyl, 4-methylphenyl C₂₇H₂₀Cl₂N₂O 459.37 Not reported
7,9-Dichloro-5-(4-fluorophenyl)-2-phenyl-... () 7,9-Cl, phenyl, 4-fluorophenyl C₂₂H₁₅Cl₂FN₂O 413.27 λ = 330 nm (2-naphthyl: ε = 1.15 mM⁻¹cm⁻¹)*
5-(3-Chlorophenyl)-2-phenyl-... () 3-Cl-phenyl, phenyl C₂₂H₁₇ClN₂O 360.84 Not reported
7,9-Dibromo-5,5-dimethyl-2-(2-naphthyl)-... () 7,9-Br, 2-naphthyl, 5,5-dimethyl C₂₆H₂₀Br₂N₂O 556.17 Not reported

Notes:

  • Spectroscopy : The 4-nitrophenyl group (e.g., in ) has an extinction coefficient of ε = 1.17 mM⁻¹cm⁻¹ at λ = 420 nm (pH 6), while 2-naphthyl absorbs at λ = 330 nm (ε = 1.15 mM⁻¹cm⁻¹) .
  • Molecular Weight: Bulkier substituents (e.g., 2-naphthyl vs.
Enzyme Inhibition
  • Cholinesterase Inhibition : highlights that replacing a seven-membered benzoxazepine ring with a six-membered benzoxazine (as in pyrazolo[1,5-c][1,3]benzoxazine derivatives) enhances target affinity due to reduced steric hindrance .
  • Antimicrobial Activity : Nitrophenyl-containing analogs (e.g., ) demonstrate fungicidal activity (43% at 32 µg/mL), suggesting electron-withdrawing groups enhance microbial targeting .
Anti-inflammatory Activity
  • Nitro Group Impact : Compounds with nitro substituents (e.g., 5-nitrophenyl in ) exhibit anti-inflammatory properties, likely due to nitro-reductase interactions or ROS modulation .

Biological Activity

7,9-Dichloro-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound notable for its diverse biological activities. Its unique structure incorporates a pyrazolo-benzoxazine core with dichloro and nitrophenyl substituents, leading to significant potential in medicinal chemistry and materials science. The molecular formula is C21_{21}H15_{15}Cl2_{2}N3_{3}O2_{2} with a molecular weight of approximately 479.8 g/mol.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have evaluated its effects on various cancer cell lines, including:

  • Leukemia (MOLT-4)
  • Colon cancer (SW-620)
  • CNS cancer (SF-539)
  • Melanoma (SK-MEL-5)
  • Gastric cancer (AGS)
  • Breast cancers (MCF-7 and MDA-MB-231)

The compound showed a mean GI50_{50} value of 1.57 μM across these cell lines, indicating potent growth inhibition .

The mechanisms through which this compound exerts its biological effects are under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells, potentially through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors. Interaction studies are crucial for elucidating these mechanisms further.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been assessed for antimicrobial activity against various bacterial and fungal strains. It exhibited moderate to significant activity against pathogens such as:

  • Escherichia coli
  • Staphylococcus aureus
  • Candida albicans

These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The structure of this compound allows for unique interactions at the molecular level that enhance its biological activity. The following table summarizes some related compounds and their activities:

Compound NameStructural FeaturesBiological Activity
7,9-Dichloro-5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazineContains dichloro groups instead of dibromoPotential anti-cancer activity
7,9-Dibromo-5-(2-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazineSimilar dibromo structure with naphthyl groupInvestigated for similar effects
7-Bromo-2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazineVariation with methoxy groupExplored for anti-inflammatory properties

The specificity of the substitution pattern in this compound enhances its potential applications in pharmaceuticals compared to other structurally similar compounds that may not exhibit such diverse biological activities.

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

  • Methodological Answer : The synthesis of polyhalogenated pyrazolo-benzoxazines typically involves multi-step reactions. Key parameters include:
  • Temperature control : Maintain 60–80°C during cyclization to avoid side reactions (e.g., ring-opening) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates .
  • Purification : Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC (>95%) and characterize using 1H^1H/13C^{13}C-NMR .
  • Example : A related dichloro analog achieved 72% yield by refluxing in DMF for 12 hours .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :
  • NMR : 1H^1H-NMR identifies proton environments (e.g., dihydropyrazole protons at δ 4.2–5.1 ppm), while 13C^{13}C-NMR confirms aromatic and heterocyclic carbons .
  • X-ray crystallography : Resolves stereochemistry at the 1,10b-dihydro position. SHELX software (SHELXL-2018) is recommended for refinement .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 502.0234) .

Advanced Research Questions

Q. How do the chloro and nitro substituents influence electronic properties and reactivity?

  • Methodological Answer :
  • Computational analysis : Perform DFT calculations (B3LYP/6-31G*) to map electron density. The nitro group at C5 withdraws electrons, polarizing the benzoxazine ring and enhancing electrophilic substitution at C7/C9 .
  • Reactivity assays : Compare halogen displacement rates (e.g., Suzuki coupling at C7/C9) with analogs. Chloro substituents show slower kinetics than bromo analogs (e.g., kobsk_{obs} 0.15 vs. 0.32 min1^{-1}) .
  • Table : Substituent Effects on Reactivity
PositionSubstituentReaction Rate (Relative to H)
C5-NO2_21.8x
C7/C9-Cl0.6x

Q. How can conflicting reports about biological activity be resolved?

  • Methodological Answer :
  • Comparative assays : Test the compound against analogs (e.g., 7,9-dibromo or 5-fluoro derivatives) in standardized models (e.g., antimicrobial MIC assays). Structural-activity relationships (SAR) often reveal nitro groups enhance Gram-negative bacterial inhibition (e.g., MIC 8 µg/mL vs. E. coli) .
  • Mechanistic studies : Use SPR or ITC to quantify binding to targets (e.g., DNA gyrase). Conflicting data may arise from assay conditions (e.g., pH, solvent) .
  • Case study : A 4-nitrophenyl analog showed 3x higher kinase inhibition than its 4-methyl counterpart, attributed to nitro’s electron-withdrawing effects .

Q. What computational strategies predict metabolic stability for this compound?

  • Methodological Answer :
  • ADMET modeling : Use SwissADME or ADMETlab 2.0 to predict CYP450 metabolism. The naphthyl group may reduce clearance by steric hindrance .
  • Docking simulations : AutoDock Vina identifies interactions with metabolic enzymes (e.g., CYP3A4). Nitro groups form hydrogen bonds with active-site residues (e.g., Arg-105), slowing oxidation .
  • Validation : Compare in silico predictions with in vitro microsomal assays (e.g., human liver microsomes, t1/2_{1/2} > 60 min) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.